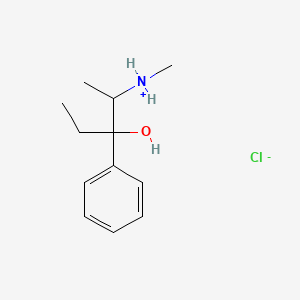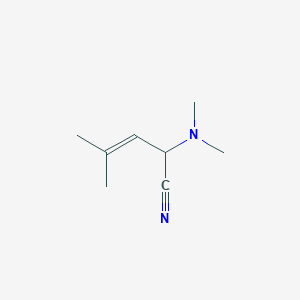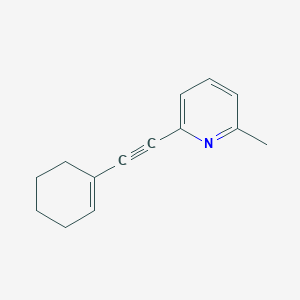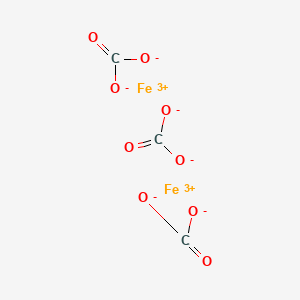
Iron carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron carbonate, also known as ferrous carbonate, is a chemical compound with the formula FeCO₃. It naturally occurs as the mineral siderite and is characterized by its green-brown color. This compound consists of iron(II) cations (Fe²⁺) and carbonate anions (CO₃²⁻) and is known for its low solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron carbonate can be synthesized through the reaction of iron(II) chloride with sodium carbonate: [ \text{FeCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{FeCO}_3 + 2 \text{NaCl} ] Alternatively, it can be prepared by reacting iron(II) perchlorate with sodium bicarbonate, which releases carbon dioxide: [ \text{Fe(ClO}_4)_2 + 2 \text{NaHCO}_3 \rightarrow \text{FeCO}_3 + 2 \text{NaClO}_4 + \text{CO}_2 + \text{H}_2\text{O} ] Care must be taken to exclude oxygen from the solutions to prevent the oxidation of Fe²⁺ to Fe³⁺ .
Industrial Production Methods: In industrial settings, this compound forms directly on steel or iron surfaces exposed to carbon dioxide solutions, creating an “this compound” scale: [ \text{Fe} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{FeCO}_3 + \text{H}_2 ]
Analyse Des Réactions Chimiques
Types of Reactions: Iron carbonate undergoes several types of reactions, including:
Oxidation: this compound can oxidize to form iron(III) oxide and carbon dioxide.
Reaction with Acids: It reacts with acids to form iron(II) salts, water, and carbon dioxide: [ \text{H}_2\text{SO}_4 + \text{FeCO}_3 \rightarrow \text{FeSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Common Reagents and Conditions:
Oxidation: Requires exposure to oxygen.
Acid Reactions: Typically involves dilute acids like sulfuric acid.
Major Products:
Oxidation: Iron(III) oxide and carbon dioxide.
Acid Reactions: Iron(II) sulfate, water, and carbon dioxide
Applications De Recherche Scientifique
Iron carbonate has diverse applications in scientific research:
Chemistry: Used as a precursor for various iron compounds and in the study of geochemical processes.
Biology: Investigated for its role in biological iron cycling and its potential use in treating iron-deficiency anemia.
Medicine: Employed as an iron supplement, though it has poor bioavailability compared to other iron compounds.
Industry: Utilized in the production of ferrites for electronics and as a pigment in ceramics and paints
Mécanisme D'action
Iron carbonate exerts its effects primarily through its iron content. In biological systems, iron is essential for oxygen transport and cellular respiration. This compound releases Fe²⁺ ions, which are incorporated into hemoglobin and other iron-containing enzymes. The molecular targets include erythroid precursor cells, where iron is incorporated into hemoglobin as the cells mature into red blood cells .
Comparaison Avec Des Composés Similaires
Iron(III) Carbonate (Fe₂(CO₃)₃): Unlike iron(II) carbonate, iron(III) carbonate is unstable and decomposes to iron(III) oxide and carbon dioxide.
Copper(II) Carbonate (CuCO₃): Similar in structure but contains copper instead of iron.
Zinc Carbonate (ZnCO₃): Another carbonate compound with zinc as the central metal ion.
Uniqueness: Iron carbonate is unique due to its specific applications in the iron and steel industry, its role in geochemical processes, and its use as an iron supplement despite its poor bioavailability .
Propriétés
Numéro CAS |
26273-46-1 |
|---|---|
Formule moléculaire |
C3Fe2O9 |
Poids moléculaire |
291.72 g/mol |
Nom IUPAC |
iron(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Fe/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
Clé InChI |
YPJCVYYCWSFGRM-UHFFFAOYSA-H |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


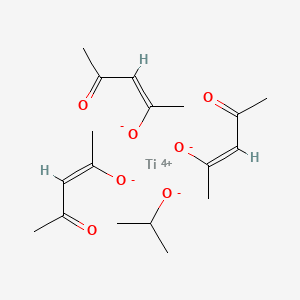
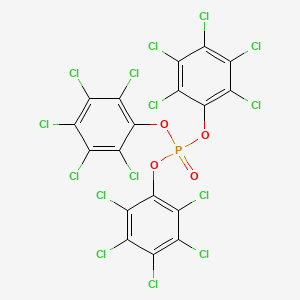

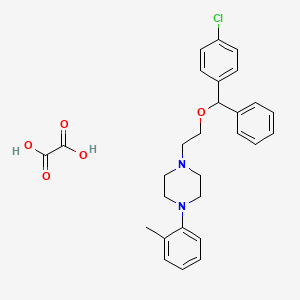
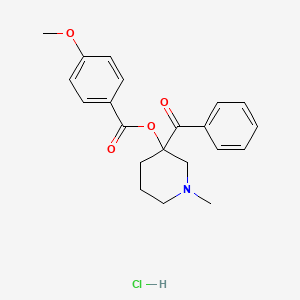

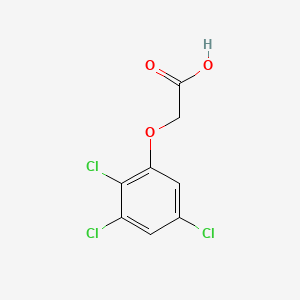
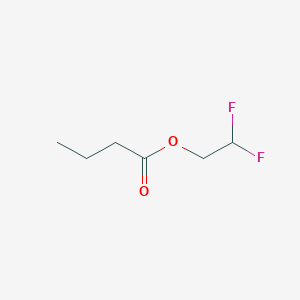
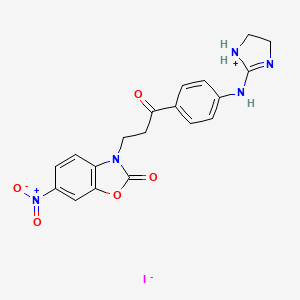
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
